Nonyl benzyl succinate

Overview

Description

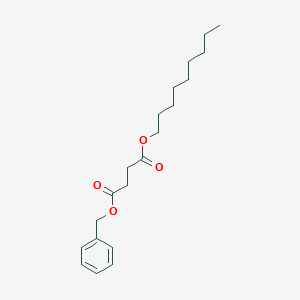

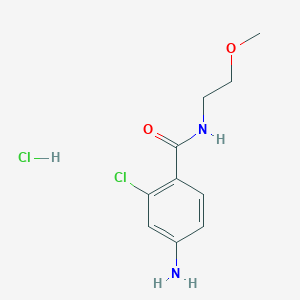

“Nonyl benzyl succinate” is a compound composed of a nonyl group, a benzyl group, and a succinate group . Succinate is a dicarboxylic acid with the chemical formula (CH2)2(CO2H)2 . Benzyl succinate is a compound with the molecular formula C11H12O4 .

Synthesis Analysis

The synthesis of similar compounds often involves reactions at the benzylic position . For instance, the pathway of anaerobic toluene degradation is initiated by a remarkable radical-type enantiospecific addition of the chemically inert methyl group to the double bond of a fumarate cosubstrate to yield ®-benzylsuccinate .Scientific Research Applications

Insulin Receptor Function and Insulin Action

Research has shown that benzyl succinate affects insulin receptor function and insulin action in skeletal muscle. Gumà et al. (1993) found that benzyl succinate inhibits insulin binding and tyrosine receptor kinase in a concentration-dependent manner. This inhibition lowers the apparent number of high-affinity insulin binding sites in rat skeletal muscle. Their study suggests the absence of spare high-affinity insulin receptors in skeletal muscle and demonstrates a correlation between the inhibitory effect of benzyl succinate on insulin binding in vitro and its inhibitory effect on insulin action in vivo (Gumà et al., 1993).

Antifungal and Antibacterial Activities

Monoesters of succinic acid, including compounds with benzyl substituents, have been investigated for their antifungal and antibacterial activities. Iqbal, Baloch, and Baloch (2014) conducted a study that concluded the degree of activity of these compounds depends on the substituent attached to the benzyl group. Their research highlights the potential of monoesters of succinic acid in antimicrobial applications (Iqbal, Baloch, & Baloch, 2014).

Anticancer Properties

Studies have also investigated the potential anticancer properties of succinate derivatives. Zhao, Mu, and You (2017) discussed the role of succinate in tumorigenesis and progression, highlighting its function outside metabolism as an inflammatory signal or carcinogenic initiator. This review suggests that high concentrations of succinate in the tumor microenvironment may act as an active participant in tumorigenesis (Zhao, Mu, & You, 2017).

Bio-based Production of Succinic Acid

Metabolic engineering of microorganisms for the bio-based production of succinic acid, a precursor for many industrial chemicals, has been a topic of interest. Jiang et al. (2017) provided an overview of succinic acid producers and cultivation technology, highlighting metabolic engineering approaches for succinic acid production. This area of research is significant for sustainable development and the production of industrially important chemicals from renewable resources (Jiang et al., 2017).

properties

IUPAC Name |

4-O-benzyl 1-O-nonyl butanedioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O4/c1-2-3-4-5-6-7-11-16-23-19(21)14-15-20(22)24-17-18-12-9-8-10-13-18/h8-10,12-13H,2-7,11,14-17H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZXXTGLTBYLDBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCOC(=O)CCC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40335989 | |

| Record name | Nonyl benzyl succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40335989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

119450-17-8 | |

| Record name | Nonyl benzyl succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40335989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Acetic acid, [(2-furanylmethyl)thio]-, 4-nitrophenyl ester](/img/structure/B3046026.png)

amino}propanoic acid](/img/structure/B3046032.png)

![2-[(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino]ethanol](/img/structure/B3046036.png)